

Spectral Analysis of Benzyl 4-bromobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 4-bromobutanoate*

Cat. No.: *B159757*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **benzyl 4-bromobutanoate**, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound verification and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **benzyl 4-bromobutanoate**.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36	m	5H	Ar-H
5.14	s	2H	-O-CH ₂ -Ph
3.46	t, J = 6.4 Hz	2H	Br-CH ₂ -
2.56	t, J = 7.2 Hz	2H	-C(=O)-CH ₂ -
2.20	quin, J = 6.6 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃, Reference: TMS at 0.00 ppm, Spectrometer Frequency: 400 MHz.[\[1\]](#)

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm	Assignment
172.2	C=O
135.7	Ar-C (quaternary)
128.5	Ar-CH
128.3	Ar-CH
128.2	Ar-CH
66.3	-O-CH ₂ -Ph
32.6	Br-CH ₂ -
32.4	-C(=O)-CH ₂ -
27.6	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3030	Medium	C-H (aromatic)	Stretching
~2960	Medium	C-H (aliphatic)	Stretching
~1735	Strong	C=O (ester)	Stretching
~1450, ~1500	Medium-Weak	C=C (aromatic)	Stretching
~1280, ~1160	Strong	C-O (ester)	Stretching
~690, ~750	Strong	C-H (aromatic)	Out-of-plane bending
~650	Medium	C-Br	Stretching

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

m/z	Ion	Notes
256/258	[C ₁₁ H ₁₃ BrO ₂] ⁺	Molecular ion peak (M ⁺), showing the characteristic 1:1 isotopic pattern for bromine.
177/179	[Br(CH ₂) ₃ CO] ⁺	Loss of the benzyl group.
149	[C ₄ H ₅ O ₂] ⁺	McLafferty rearrangement product.
107	[C ₇ H ₇ O] ⁺	Fragment from the benzyl ester moiety.
91	[C ₇ H ₇] ⁺	Tropylium ion, a very stable fragment.

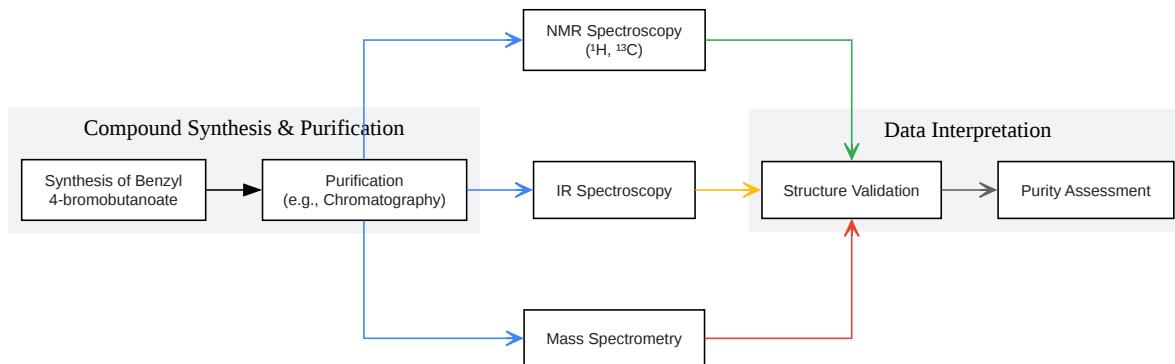
Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **benzyl 4-bromobutanoate** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ^1H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


A drop of neat **benzyl 4-bromobutanoate** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates were then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of electrons (typically at 70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of a chemical compound like **benzyl 4-bromobutanoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectral Analysis of Benzyl 4-bromobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159757#benzyl-4-bromobutanoate-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com